5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride
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Overview
Description
5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a chemical compound with the CAS number 1353965-96-4 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is C10H15ClFN3O . The molecular weight is 247.70 .Scientific Research Applications
Cancer Treatment Personalization
5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride: plays a significant role in the era of personalized medicine, particularly in cancer treatment. Its derivatives, such as fluorinated pyrimidines, are used to treat over 2 million cancer patients annually . The compound’s ability to inhibit key enzymes like thymidylate synthase (TS) makes it a valuable asset in chemotherapy regimens, especially when tailored to individual patient’s genetic profiles.
RNA Modification Studies
The compound has been implicated in the study of RNA modifying enzymes. It is known to inhibit enzymes like tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, which are crucial for RNA processing and function . This inhibition can lead to insights into RNA-related diseases and potential therapeutic approaches.
DNA Repair Mechanisms
In the field of DNA repair, 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is used to understand the mechanisms by which cells repair damaged DNA. Its role in inhibiting DNA topoisomerase 1 (Top1) is particularly noteworthy, as this enzyme is vital for DNA replication and cell division . Studying its inhibition can lead to new cancer therapies targeting DNA repair pathways.
Biochemical Research
This compound is a key player in biochemical research, particularly in the study of nucleic acid structure and dynamics. Computational and experimental studies using this compound have provided new insights into how fluorine substitution affects nucleic acid behavior .
Pharmacological Applications
The piperidine moiety of the compound is significant in pharmacology. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility in forming various derivatives makes it an important subject for drug design and discovery.
Synthesis of Biologically Active Compounds
Lastly, 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is used in the synthesis of biologically active compounds. Its structure allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are all valuable in the development of new medications .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8;/h5-6,8,12H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUOWAFDRJDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.